(1R)-1-(1H-benzimidazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(1H-benzimidazol-2-yl)ethanamine: is a chiral compound featuring a benzimidazole ring attached to an ethanamine moiety
Mechanism of Action
- However, benzimidazole derivatives are known to impact various cellular processes, including DNA replication, protein synthesis, and cell division .
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-benzimidazol-2-yl)ethanamine typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Ethanamine Moiety: The ethanamine group can be introduced via reductive amination, where the benzimidazole is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1R)-1-(1H-benzimidazol-2-yl)ethanamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzimidazole ring to more saturated structures or reduce any functional groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole ring or ethanamine moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(1H-benzimidazol-2-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can serve as a ligand for studying enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it valuable for probing biochemical pathways and mechanisms.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including infections, cancer, and neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1H-benzimidazol-2-yl)ethanamine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-(1H-benzimidazol-2-yl)ethanamine: A compound with a similar structure but lacking chirality.
1-(1H-benzimidazol-2-yl)propanamine: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness
(1R)-1-(1H-benzimidazol-2-yl)ethanamine is unique due to its chiral nature, which can result in different biological activities and interactions compared to its enantiomer or achiral analogs. This chirality can be exploited in asymmetric synthesis and chiral resolution processes, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(1H-benzimidazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSULSSADMIWQD-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC2=CC=CC=C2N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163959-79-3 |
Source
|
Record name | 1H-Benzimidazole-2-methanamine,alpha-methyl-,(R)-(9CI) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.